Boc-gly-gly-gly-OH

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

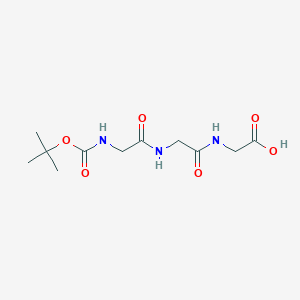

2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O6/c1-11(2,3)20-10(19)14-5-8(16)12-4-7(15)13-6-9(17)18/h4-6H2,1-3H3,(H,12,16)(H,13,15)(H,14,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHONIQQBOSTHSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NCC(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427058 |

Source

|

| Record name | BOC-GLY-GLY-GLY-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28320-73-2 |

Source

|

| Record name | BOC-GLY-GLY-GLY-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-gly-gly-gly-OH: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-glycyl-glycyl-glycine, commonly referred to as Boc-gly-gly-gly-OH. This tripeptide, protected at the N-terminus by a tert-butoxycarbonyl (Boc) group, is a fundamental building block in peptide chemistry, playing a crucial role in the synthesis of more complex peptides for research and pharmaceutical development. Its simple, well-defined structure and predictable reactivity make it an invaluable tool for scientists in the field.

Core Chemical and Physical Properties

This compound is a white to off-white powder, valued for its stability and solubility, which facilitates its use in various synthetic protocols.[1] The presence of the Boc protecting group allows for the controlled, stepwise elongation of peptide chains, a cornerstone of modern peptide synthesis.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, compiled from various chemical suppliers and databases.

| Property | Value | References |

| CAS Number | 28320-73-2 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₉N₃O₆ | [1][2][3][4] |

| Molecular Weight | 289.29 g/mol | [1][2][3][4] |

| Appearance | White to off-white powder | [1][2] |

| Melting Point | 150 - 153 °C | [1][2] |

| Purity (typical) | ≥ 97% (HPLC) | [1][2] |

| Storage Conditions | 0 - 8 °C | [1][2] |

Chemical Structure

The chemical structure of this compound consists of three glycine residues linked by peptide bonds. The N-terminal glycine is protected by a tert-butoxycarbonyl (Boc) group, and the C-terminal glycine has a free carboxylic acid.

References

Synthesis and Purification of Boc-Gly-Gly-Gly-OH: An In-depth Technical Guide

Introduction: The tripeptide Boc-Gly-Gly-Gly-OH, or N-(tert-Butoxycarbonyl)glycyl-glycyl-glycine, is a crucial protected building block in synthetic peptide chemistry. Its structure facilitates the controlled, stepwise elongation of peptide chains, making it an indispensable intermediate for researchers and manufacturers in the development of novel peptide-based therapeutics and complex organic molecules.[1][2] The tert-butyloxycarbonyl (Boc) protecting group provides essential stability to the N-terminus and allows for selective deprotection under acidic conditions, a cornerstone of many peptide synthesis strategies.[1]

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis and purification of this compound, tailored for researchers, scientists, and drug development professionals. It details experimental protocols for both solution-phase and solid-phase synthesis, outlines robust purification techniques, and presents key data in a structured format.

Synthesis Methodologies

The synthesis of this compound can be effectively achieved through two principal strategies: solution-phase synthesis (SPS) and solid-phase peptide synthesis (SPPS). The choice of method often depends on the desired scale, purity requirements, and available equipment.

Solution-Phase Synthesis (SPS)

Solution-phase synthesis is a classical approach that involves carrying out reactions in a homogeneous medium. It is particularly well-suited for large-scale production of shorter peptides. The most common strategy is the stepwise elongation of the peptide chain, followed by the final deprotection of the C-terminus.

Caption: General workflow for the stepwise solution-phase synthesis of this compound.

Experimental Protocol: Stepwise Solution-Phase Synthesis

This protocol employs Boc protection and C-terminal esterification for a controlled, stepwise synthesis in solution.[3]

Step 1: Synthesis of Boc-Gly-Gly-OEt

-

Preparation: Dissolve Glycine ethyl ester hydrochloride (1 eq.) in dichloromethane (DCM) and cool to 0°C. Add triethylamine (TEA) (1.1 eq.) dropwise to neutralize the salt.

-

Activation: In a separate flask, dissolve Boc-Gly-OH (1 eq.), 1-Hydroxybenzotriazole (HOBt) (1 eq.), and N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq.) in DCM. Stir the mixture at 0°C for 15-20 minutes to pre-activate the carboxylic acid.[3]

-

Coupling: Add the activated Boc-Gly-OH solution to the glycine ethyl ester solution. Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Filter the reaction to remove the diisopropylurea (DIU) byproduct. Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield Boc-Gly-Gly-OEt.

Step 2: N-terminal Boc Deprotection

-

Cleavage: Dissolve the crude Boc-Gly-Gly-OEt from the previous step in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.[3] Stir at room temperature for 1 hour. Using a 50-55% TFA/DCM solution is often preferred to minimize side reactions and improve purity.[4][5]

-

Isolation: Evaporate the solvent under reduced pressure to obtain H-Gly-Gly-OEt as a TFA salt.

Step 3: Synthesis of Boc-Gly-Gly-Gly-OEt

-

Coupling: Repeat the coupling procedure from Step 1, using the H-Gly-Gly-OEt·TFA salt (1 eq.) as the amine component and a new batch of activated Boc-Gly-OH (1 eq.) as the carboxylic acid component.[3]

Step 4: Saponification to Yield this compound

-

Hydrolysis: Dissolve the resulting Boc-Gly-Gly-Gly-OEt in a mixture of methanol and water. Add a stoichiometric amount of 1M NaOH and stir at room temperature, monitoring the reaction by TLC or HPLC until the ester is fully consumed.

-

Acidification & Extraction: Remove the methanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3 with 1M HCl. Extract the product into ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to precipitate the final product, this compound, as a white solid.

| Parameter | Reagents & Conditions | Purpose |

| N-α-Protection | Di-tert-butyl dicarbonate ((Boc)₂O) | Protects the N-terminal amine to prevent self-polymerization.[6] |

| C-α-Protection | Ethyl ester (-OEt) | Protects the C-terminal carboxyl group during coupling. |

| Coupling Agents | DIC/HOBt, DCC, EDC, HBTU, HATU[7][8][9] | Activate the carboxylic acid to facilitate peptide bond formation. |

| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Neutralizes amine salts and facilitates coupling reactions.[3][9] |

| Boc Deprotection | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Removes the acid-labile Boc group from the N-terminus.[4] |

| Ester Saponification | Sodium Hydroxide (NaOH) followed by acid | Hydrolyzes the C-terminal ethyl ester to the free carboxylic acid. |

Table 1: Key Reagents and Conditions for Solution-Phase Synthesis.

Solid-Phase Peptide Synthesis (SPPS)

SPPS involves building the peptide chain on an insoluble polymer resin, which simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing.[10] The Boc/Bzl (benzyl) protection strategy is a classic approach for SPPS.

Caption: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Boc/Bzl Strategy SPPS

Step 1: Resin Preparation and First Amino Acid Loading

-

Resin Selection: Choose a suitable resin, such as a Merrifield resin (chloromethylpolystyrene).[4]

-

Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

-

Esterification: The first Boc-Gly-OH is typically attached as its cesium salt to the chloromethylated resin to ensure a racemization-free esterification.[4] The reaction is carried out in DMF at an elevated temperature (e.g., 50°C) overnight.

-

Washing: After loading, wash the resin thoroughly with DMF, DCM, and methanol to remove unreacted materials, then dry under vacuum.

Step 2: The SPPS Cycle (for Glycine 2 and 3)

-

Boc Deprotection: Swell the peptide-resin in DCM. Treat with 50% TFA in DCM for approximately 20-30 minutes to remove the N-terminal Boc group.[4]

-

Washing and Neutralization: Wash the resin with DCM, followed by isopropanol (IPA) to remove residual acid. Neutralize the resulting TFA salt on the resin with a solution of 5-10% DIPEA in DCM.

-

Coupling: Swell the neutralized resin in DCM or DMF. In a separate vessel, pre-activate the next Boc-Gly-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 15-20 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. Repeat the cycle for the final glycine residue.

Step 3: Cleavage from Resin

-

Drying: After the final coupling and deprotection cycle, wash the completed peptide-resin with DCM and methanol and dry thoroughly under vacuum.

-

Cleavage: In a specialized HF-apparatus, treat the peptide-resin with anhydrous liquid hydrogen fluoride (HF) at 0°C for 1-2 hours. Anisole is typically used as a scavenger. This strong acid cleaves the ester linkage to the resin, releasing the final peptide with a free C-terminal carboxylic acid.[4]

-

Isolation: After carefully evaporating the HF, the crude peptide is precipitated and washed with cold diethyl ether, centrifuged, and dried under vacuum.

| Resin Type | Linker Type | Cleavage Reagent | Description |

| Merrifield Resin | Chloromethyl | Anhydrous HF | The classical resin for Boc-SPPS, forming a benzyl ester linkage.[4] |

| PAM Resin | Phenylacetamidomethyl | Anhydrous HF | Offers increased acid stability over the Merrifield resin, reducing peptide loss during synthesis.[4] |

| BHA Resin | Benzhydrylamine | Anhydrous HF | Used for the synthesis of peptide amides, not carboxylic acids. |

Table 2: Common Resins and Cleavage Conditions for Boc-SPPS.

Purification Techniques

Purification is a critical step to ensure the final product meets the high-purity standards required for research and pharmaceutical applications. The goal is to remove synthesis-related impurities, such as truncated or deletion sequences and residual chemicals.[11]

Caption: A typical multi-step workflow for the purification of synthetic peptides.

Crystallization

For solution-phase synthesis, crystallization is often an effective method for purification, especially at a larger scale.

Experimental Protocol: Recrystallization

-

Dissolution: Dissolve the crude, solid this compound in a minimum amount of a hot "good" solvent, such as ethyl acetate or isopropanol.

-

Precipitation: Slowly add a "poor" solvent, such as n-hexane or diethyl ether, until the solution becomes cloudy.[12]

-

Crystallization: Allow the solution to cool slowly to room temperature, and then to 0-4°C to promote the formation of crystals. The use of seed crystals may be necessary to induce crystallization.[13]

-

Isolation: Collect the crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Chromatographic Purification

Chromatography is the most powerful and widely used technique for purifying peptides to a high degree.[11]

Experimental Protocol: Preparative Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity and is the standard method for final peptide purification.[14][15]

-

System Preparation: Use a preparative HPLC system equipped with a C18 stationary phase column.

-

Mobile Phases:

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) in deionized water.

-

Solvent B: 0.1% Acetonitrile (ACN) containing 0.1% TFA.

-

-

Sample Preparation: Dissolve the crude or partially purified peptide in a small amount of the initial mobile phase composition (e.g., 5-10% Solvent B).

-

Elution: Inject the sample onto the column. Elute the peptide using a shallow gradient of increasing Solvent B concentration (e.g., a 1% per minute increase).

-

Detection & Fraction Collection: Monitor the column effluent at 210-220 nm.[14] Collect fractions corresponding to the main product peak.

-

Post-Processing: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions and remove the solvent via lyophilization (freeze-drying) to obtain the final product as a fluffy white powder.[14]

| Technique | Principle of Separation | Typical Application | Advantages | Limitations |

| Extraction | Partitioning between immiscible liquid phases based on solubility and pH. | Initial work-up for solution-phase synthesis. | Removes bulk ionic impurities and excess reagents; fast and scalable. | Low resolution; cannot separate structurally similar impurities. |

| Crystallization | Difference in solubility between the product and impurities in a specific solvent system. | Bulk purification of solid compounds. | Highly effective for achieving high purity; cost-effective at scale. | Product must be crystalline; can have significant yield loss. |

| RP-HPLC | Differential partitioning between a non-polar stationary phase and a polar mobile phase based on hydrophobicity.[11] | Final "polishing" step to achieve >98% purity. | Very high resolution; separates closely related impurities. | Expensive at large scale; uses large volumes of solvent; requires lyophilization. |

Table 3: Comparison of Common Purification Techniques.

Characterization Data

After synthesis and purification, the identity and purity of this compound must be confirmed using analytical techniques.

| Property | Value / Method | Reference |

| Molecular Formula | C₁₁H₁₉N₃O₆ | [16] |

| Molecular Weight | 289.29 g/mol | [16] |

| Appearance | White to off-white solid | General observation |

| Purity Analysis | >98% (by HPLC) | [17] |

| Identity Confirmation | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Standard analytical methods |

| Melting Point | Not widely reported; similar dipeptide (Boc-Gly-Gly-OH) is 128-133 °C. | [17] |

Table 4: Physicochemical and Characterization Data for this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. chempep.com [chempep.com]

- 5. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 9. bachem.com [bachem.com]

- 10. peptide.com [peptide.com]

- 11. polypeptide.com [polypeptide.com]

- 12. prepchem.com [prepchem.com]

- 13. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 14. bachem.com [bachem.com]

- 15. gilson.com [gilson.com]

- 16. This compound | C11H19N3O6 | CID 7019030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to Boc-gly-gly-gly-OH: A Cornerstone in Peptide Synthesis and Drug Discovery

Abstract

N-α-(tert-Butoxycarbonyl)-glycyl-glycyl-glycine, commonly referred to as Boc-gly-gly-gly-OH (CAS No. 28320-73-2), represents a pivotal building block in the nuanced field of synthetic peptide chemistry. Its unique structural and chemical attributes render it an indispensable tool for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of this compound, delving into its physicochemical properties, synthesis, and purification methodologies, and exploring its critical applications in the development of novel therapeutics and advanced biochemical research. By synthesizing theoretical principles with practical, field-proven insights, this document aims to serve as an authoritative resource for professionals navigating the complexities of peptide science.

Introduction: The Strategic Importance of this compound

In the intricate dance of peptide synthesis, the precise, stepwise assembly of amino acids is paramount. Protecting groups are the choreographers of this process, ensuring that reactive functionalities are masked until their participation is required. The tert-butoxycarbonyl (Boc) group is a cornerstone of this strategy, prized for its stability under a range of conditions and its facile, clean removal under moderately acidic conditions.[1]

This compound, a tripeptide of glycine with its N-terminus protected by a Boc group, is more than just a simple building block. The triglycine sequence itself imparts unique properties, such as enhanced solubility and stability, making it an ideal component for various applications.[2] From serving as a linker in complex bioconjugates to forming the backbone of novel peptide-based drugs, the versatility of this compound is a testament to its strategic importance in the laboratory and beyond.[2][3] This guide will illuminate the fundamental aspects of this compound, providing the technical depth required for its effective utilization.

Physicochemical Properties: A Data-Driven Profile

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its successful application. The following table summarizes its key properties, compiled from various authoritative sources.

| Property | Value | Source(s) |

| CAS Number | 28320-73-2 | [2][4][5] |

| Molecular Formula | C₁₁H₁₉N₃O₆ | [2][4] |

| Molecular Weight | 289.29 g/mol | [2][4] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 150 - 153 °C | [2] |

| Purity | ≥ 97% (HPLC) | [2][5] |

| Solubility | Soluble in polar solvents such as water and methanol.[6] | [6] |

| Storage Conditions | Store at 0 - 8 °C | [2] |

These properties underscore the compound's stability and ease of handling in a laboratory setting. The defined melting point and high purity levels are critical indicators of quality for synthetic applications where stoichiometry and side-reaction prevention are paramount.

Synthesis and Purification: A Protocol Grounded in Causality

The synthesis of this compound is a well-established procedure in organic chemistry, typically involving the protection of the N-terminus of the parent tripeptide, glycyl-glycyl-glycine. The choice of reagents and reaction conditions is dictated by the need for high yield, purity, and the prevention of side reactions.

Synthetic Pathway: The Boc Protection of Glycyl-glycyl-glycine

The most common and efficient method for the synthesis of this compound is the reaction of glycyl-glycyl-glycine with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O), in the presence of a suitable base.[7] This reaction is a nucleophilic acyl substitution where the amino group of the tripeptide attacks one of the carbonyl carbons of the Boc anhydride.

Caption: General workflow for the solution-phase synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound.

Materials:

-

Glycyl-glycyl-glycine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Guanidine hydrochloride

-

Ethanol

-

Distilled water

-

Hexane or petroleum ether

Procedure:

-

Dissolution: In a suitable reaction vessel, dissolve guanidine hydrochloride (15 mmol) in ethanol (1 mL). To this solution, slowly add glycyl-glycyl-glycine (1 mmol) under continuous stirring.

-

Boc Protection: While maintaining the reaction temperature at 35-40°C, add di-tert-butyl dicarbonate (2.5-3 mmol). The choice of a slight excess of (Boc)₂O ensures the complete conversion of the starting tripeptide.

-

Reaction Monitoring: Continue stirring the reaction mixture until a clear solution is formed, indicating the completion of the reaction. This can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: Remove the ethanol by evaporation under reduced pressure (in vacuo). This step is crucial for isolating the crude product.

-

Washing and Isolation: Wash the resulting residue sequentially with distilled water (2 mL) and hexane or petroleum ether (2 mL).[7] The aqueous wash removes any remaining inorganic salts, while the hexane wash removes unreacted (Boc)₂O and other nonpolar impurities. The product, this compound, being a polar solid, will precipitate.

-

Drying and Further Purification: The precipitated solid is filtered and dried to yield the final product. For applications requiring exceptionally high purity, recrystallization can be performed.[7]

Analytical Characterization: Ensuring Quality and Identity

The identity and purity of synthesized this compound must be rigorously confirmed before its use in sensitive applications like peptide synthesis or drug development. A combination of analytical techniques is employed for this purpose.

| Analytical Technique | Purpose | Expected Outcome |

| High-Performance Liquid Chromatography (HPLC) | To assess purity. | A major peak corresponding to this compound with a purity of ≥97%.[2][5] |

| Mass Spectrometry (MS) | To confirm the molecular weight. | A molecular ion peak corresponding to the calculated molecular weight of 289.29 g/mol . |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure. | The ¹H NMR spectrum will show characteristic peaks for the Boc group (a singlet around 1.4 ppm) and the glycine methylene protons. |

| Infrared (IR) Spectroscopy | To identify functional groups. | Characteristic absorption bands for the N-H, C=O (urethane and amide), and O-H groups. |

The combination of these techniques provides a comprehensive and self-validating system for the quality control of this compound.

Applications in Research and Development: A Versatile Tool

The utility of this compound extends across various domains of scientific research and pharmaceutical development.

Solid-Phase Peptide Synthesis (SPPS)

This compound is a fundamental building block in Boc-based Solid-Phase Peptide Synthesis (SPPS).[2] The Boc protecting group allows for the stepwise elongation of a peptide chain on a solid support. The process involves a cyclical series of deprotection, neutralization, and coupling steps.

Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

The Boc group is typically removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[8] The choice of a triglycine unit can also serve to introduce a flexible spacer into a peptide sequence, potentially influencing its conformation and biological activity.

Drug Development and Discovery

This compound serves as a crucial intermediate in the synthesis of peptide-based therapeutics.[2] The triglycine motif is often incorporated into drug candidates to enhance their pharmacokinetic properties, such as solubility and stability. Furthermore, it can be used in the preparation of peptide libraries for high-throughput screening to identify new drug leads.[2]

Bioconjugation and Linker Chemistry

In the field of bioconjugation, this compound can be used to construct linkers for attaching biomolecules to other molecules or surfaces. For instance, in the development of Antibody-Drug Conjugates (ADCs), peptide linkers are often employed to connect a cytotoxic drug to an antibody.[9] The triglycine sequence can provide a flexible and proteolytically cleavable site within the linker.

The Boc Deprotection Step: A Critical Consideration

The removal of the Boc protecting group is a critical step that requires careful execution to avoid side reactions and ensure the integrity of the peptide chain.

Mechanism of Boc Deprotection

The deprotection of the Boc group occurs via an acid-catalyzed elimination mechanism. The acid protonates the carbonyl oxygen of the Boc group, making the carbonyl carbon more electrophilic. This is followed by the departure of the stable tert-butyl cation, which is then scavenged, and the release of carbon dioxide, leaving the free amine.[10]

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

Standard Deprotection Protocol

A standard protocol for Boc deprotection in SPPS involves treating the Boc-protected peptide-resin with a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 20-30 minutes at room temperature.[8] For peptides containing acid-sensitive residues, scavengers such as triisopropylsilane (TIS) or water are added to the deprotection cocktail to trap the reactive tert-butyl cations and prevent side reactions.[8]

Conclusion: A Foundational Reagent for Peptide Innovation

This compound, with its well-defined properties and versatile reactivity, stands as a testament to the enabling power of protecting group chemistry in modern science. Its role extends from the fundamental construction of peptides in academic research to the intricate design of next-generation therapeutics in the pharmaceutical industry. A thorough, mechanistic understanding of its synthesis, purification, and application, as detailed in this guide, is essential for any scientist or researcher aiming to harness its full potential. As the demand for sophisticated peptide-based molecules continues to grow, the importance of foundational reagents like this compound will undoubtedly endure.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C11H19N3O6 | CID 7019030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. CAS 31972-52-8: Boc-Gly-Gly-OH | CymitQuimica [cymitquimica.com]

- 7. This compound | 28320-73-2 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. youtube.com [youtube.com]

Molecular weight and formula of Boc-gly-gly-gly-OH

This guide provides essential technical information for researchers, scientists, and drug development professionals on Boc-gly-gly-gly-OH, a key building block in peptide synthesis.

Core Molecular Data

This compound, also known as Boc-triglycine, is a derivative of the tripeptide triglycine, where the N-terminus is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is crucial for the controlled, stepwise synthesis of longer peptide chains.

Below is a summary of its key quantitative data.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉N₃O₆ | [1] |

| Molecular Weight | 289.29 g/mol | [1] |

Experimental Protocols

While specific experimental protocols can vary based on the application, the use of this compound in solid-phase peptide synthesis (SPPS) generally follows these steps:

-

Deprotection: The resin-bound amino acid or peptide with a free amino group is prepared.

-

Coupling: this compound is activated using a coupling reagent (e.g., DCC, HBTU) and then reacted with the free amino group on the resin.

-

Capping (Optional): Any unreacted amino groups on the resin are acetylated to prevent the formation of deletion sequences.

-

Deprotection of the Boc group: The Boc group of the newly added triglycine unit is removed using an acid, typically trifluoroacetic acid (TFA), to expose the N-terminal amine for the next coupling step.

-

Iteration: Steps 2-4 are repeated to elongate the peptide chain.

-

Cleavage: Once the desired peptide sequence is synthesized, it is cleaved from the resin support, and all protecting groups are removed.

Structural Representation

The logical structure of this compound, illustrating the covalent linkages between its constituent parts, can be visualized as follows:

Diagram of this compound structure.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Boc-Gly-Gly-Gly-OH

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the protected tripeptide, N-α-(tert-Butoxycarbonyl)-glycyl-glycyl-glycine (Boc-Gly-Gly-Gly-OH). Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of this fundamental peptide building block. The methodologies and interpretations presented herein are grounded in established scientific principles and field-proven insights to ensure both accuracy and practical applicability.

Structural Overview and Spectroscopic Strategy

This compound (Figure 1) is a crucial intermediate in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) protecting group on the N-terminus allows for controlled, stepwise elongation of a peptide chain. Accurate spectroscopic verification at each stage is paramount to ensure the integrity of the final peptide. Our analytical strategy employs a multi-technique approach to provide orthogonal data, confirming the structure and purity of the tripeptide.

Figure 1. Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR provides a quantitative map of the hydrogen atoms within the molecule. The spectrum is characterized by chemical shifts (δ), signal multiplicity (splitting patterns), and integration values.

Table 1: Experimental ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.5-6.0 | Broad Singlet | 1H | Boc-NH |

| ~4.0-4.2 | Multiplet | 2H | Gly¹-αCH₂ |

| ~3.8-4.0 | Multiplet | 2H | Gly²-αCH₂ |

| ~3.7-3.9 | Multiplet | 2H | Gly³-αCH₂ |

| 1.44 | Singlet | 9H | Boc-(CH₃)₃ |

| ~8.0-8.3 | Broad Multiplet | 2H | Gly², Gly³-NH |

| ~10-12 | Broad Singlet | 1H | COOH |

Note: Actual chemical shifts can vary depending on the solvent and concentration. Data is referenced from BroadPharm.[1]

Interpretation and Causality:

-

Boc Group: The nine equivalent protons of the tert-butyl group give rise to a sharp singlet at approximately 1.44 ppm. Its high integration value is a key signature for the presence of the Boc protecting group.

-

α-Protons: The methylene protons of the three glycine residues are diastereotopic and appear as multiplets in the 3.7-4.2 ppm region. The downfield shift is due to the deshielding effect of the adjacent amide and carbonyl groups.

-

Amide Protons: The amide protons (NH) are subject to hydrogen bonding and exchange with residual water in the solvent, leading to broad signals. Their chemical shifts can be highly variable.

-

Carboxylic Acid Proton: The carboxylic acid proton is highly deshielded and often appears as a very broad singlet at a downfield chemical shift (10-12 ppm), and its presence can be confirmed by D₂O exchange, which results in the disappearance of this signal.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon NMR provides information on the number and types of carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~173 | Gly³-COOH |

| ~171 | Gly¹, Gly²-C=O (amide) |

| ~157 | Boc-C=O |

| ~80 | Boc-C(CH₃)₃ |

| ~43 | Gly¹-αC |

| ~42 | Gly², Gly³-αC |

| ~28 | Boc-C(CH₃)₃ |

Interpretation and Causality:

-

Carbonyl Carbons: The carbonyl carbons of the carboxylic acid and the two amide linkages are the most deshielded, appearing in the 170-175 ppm region. The carboxylic acid carbonyl is typically the most downfield.

-

Boc Group Carbons: The quaternary carbon of the Boc group is found around 80 ppm, while the methyl carbons are significantly more shielded, appearing around 28 ppm.

-

α-Carbons: The α-carbons of the glycine residues are located in the 40-45 ppm range.

Experimental Protocol: NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural verification.

Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Justification for Experimental Choices:

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for peptides as it effectively dissolves the sample and has exchangeable amide and carboxylic acid protons that are readily observable.

-

Tuning and Shimming: These steps are critical for achieving high-resolution spectra by optimizing the magnetic field homogeneity across the sample.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is particularly useful for identifying the presence of key bonds, such as C=O, N-H, and O-H.

Table 3: Predicted IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3300 (broad) | N-H stretch | Amide |

| ~2980 | C-H stretch | Boc group, α-CH₂ |

| ~1740 | C=O stretch | Boc-carbamate |

| ~1720 | C=O stretch | Carboxylic Acid |

| ~1650 (strong) | C=O stretch (Amide I) | Amide |

| ~1550 (strong) | N-H bend (Amide II) | Amide |

Interpretation and Causality:

-

O-H and N-H Stretching: The broad absorption in the 3300-2500 cm⁻¹ region is characteristic of the hydrogen-bonded O-H group of the carboxylic acid, which overlaps with the N-H stretching of the amide groups.

-

Carbonyl Stretching: The spectrum will be dominated by multiple strong C=O stretching absorptions. The distinct frequencies for the Boc-carbamate, carboxylic acid, and amide carbonyls provide strong evidence for the presence of all three functional groups. The Amide I band (primarily C=O stretch) and Amide II band (N-H bend and C-N stretch) are characteristic of the peptide backbone.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR-FTIR is a convenient and rapid method for obtaining IR spectra of solid samples.

Workflow for ATR-FTIR Analysis

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Justification for Experimental Choices:

-

ATR Technique: This method requires minimal sample preparation and provides high-quality spectra for solid powders.

-

Background Spectrum: Recording a background spectrum is essential to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself, ensuring that the final spectrum is solely that of the sample.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like peptides.

Expected Mass Spectrum Data:

-

Monoisotopic Mass: 289.1274 g/mol

-

Expected Ions (Positive Ion Mode ESI):

-

[M+H]⁺: m/z 290.13

-

[M+Na]⁺: m/z 312.11

-

[M+K]⁺: m/z 328.09

-

Fragmentation Analysis:

Tandem mass spectrometry (MS/MS) can be used to sequence the peptide. Fragmentation of the [M+H]⁺ ion would be expected to occur primarily at the amide bonds, leading to the formation of b- and y-type ions.

-

b-ions (N-terminal fragments):

-

b₁: Boc-NH-CH₂-CO⁺ (m/z 158.08)

-

b₂: Boc-Gly-Gly⁺ (m/z 215.10)

-

-

y-ions (C-terminal fragments):

-

y₁: H₂N-CH₂-COOH⁺ (m/z 76.04)

-

y₂: H-Gly-Gly-OH⁺ (m/z 133.05)

-

Experimental Protocol: ESI-MS

Workflow for ESI-MS Analysis

References

Navigating the Solubility of Boc-Gly-Gly-Gly-OH: A Technical Guide for Researchers

Fremont, CA – December 30, 2025 – For scientists and professionals in drug development and peptide synthesis, understanding the solubility of protected amino acid building blocks is paramount for experimental success. This in-depth technical guide addresses the solubility profile of N-tert-Butoxycarbonyl-glycyl-glycyl-glycine (Boc-Gly-Gly-Gly-OH), a key intermediate in the synthesis of complex peptides. While comprehensive quantitative data for this specific tripeptide remains limited in publicly available literature, this document consolidates existing information, provides data on structurally similar compounds for informed decision-making, and outlines detailed experimental protocols for in-house solubility determination.

Understanding the Solubility Profile of Boc-Protected Glycine Peptides

The solubility of a peptide is governed by a delicate interplay of its amino acid composition, sequence, and the presence of protecting groups. The tert-Butoxycarbonyl (Boc) group, while crucial for stepwise peptide synthesis, adds a hydrophobic character to the molecule. Conversely, the repeating glycine units contribute to the peptide's flexibility and potential for hydrogen bonding, which can influence its interaction with various solvents. One source suggests that the unique structure of this compound, with its three glycine residues, enhances its overall solubility and stability.

| Compound | Solvent | Solubility | Concentration (approx.) | Source(s) |

| This compound | Water | Insoluble | - | [5] |

| Dimethylformamide (DMF) | Soluble | - | [5] | |

| Dichloromethane (CH₂Cl₂) | Soluble | - | [5] | |

| Boc-Gly-Gly-OH | Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | 430.61 mM | [6] |

| Boc-Gly-OH | Dichloromethane (CH₂Cl₂) | Clearly Soluble | ~87.6 g/L (1 mmole in 2 mL) | |

| Water | Soluble | - | [7] | |

| Ethanol | Soluble | - | ||

| Chloroform | Soluble | - | ||

| Ethyl Acetate | Soluble | - | ||

| Acetone | Soluble | - | ||

| Dimethyl Sulfoxide (DMSO) | Soluble | - |

Note: The solubility of Boc-Gly-OH in various organic solvents is qualitatively described as "soluble."

Experimental Protocol for Solubility Determination

Given the limited quantitative data, researchers may need to determine the solubility of this compound in their specific solvent systems. The following is a general protocol for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in a specific solvent at a defined temperature.

Materials:

-

This compound

-

Selected solvent(s) of interest (e.g., water, methanol, ethanol, DMSO, DMF, acetonitrile)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

Pipettes and tips

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The amount should be more than what is visually expected to dissolve.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the saturated solution.

-

Phase Separation: After the equilibration period, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Supernatant Extraction: Carefully withdraw a known aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound. A standard curve prepared from known concentrations of the compound should be used for accurate quantification.

-

Calculation: Calculate the solubility of this compound in the original solvent by taking into account the dilution factor. The result can be expressed in units such as mg/mL or g/L.

Visualizing the Experimental Workflow

To further clarify the process, the following diagrams illustrate the key stages of the solubility determination protocol.

References

- 1. anaspec.com [anaspec.com]

- 2. aksci.com [aksci.com]

- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. Lachin this compoundï¼CAS # 28320-73-2) manifakti ak founisè | Xinchem [ht.xinchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. fishersci.com [fishersci.com]

The Enduring Workhorse: A Technical Guide to the Boc Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise and demanding world of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high-purity, well-defined peptide sequences. The tert-butyloxycarbonyl (Boc) protecting group, a cornerstone of solid-phase peptide synthesis (SPPS), has for decades empowered the creation of complex peptides for research, diagnostics, and therapeutic development. While newer methodologies have emerged, Boc chemistry remains a robust and often preferred strategy for specific applications, particularly in the synthesis of long or challenging sequences.[1]

This in-depth technical guide provides a comprehensive overview of the role of the Boc protecting group in peptide synthesis. It details the underlying chemical principles, provides step-by-step experimental protocols, presents comparative data, and explores its applications in drug development, offering a vital resource for researchers at all levels.

Core Principles of Boc-Based Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a foundational approach in SPPS.[2] It relies on a principle of "graduated acid lability," where the temporary Nα-Boc protecting group is removed by a moderately strong acid, typically trifluoroacetic acid (TFA), while the more permanent side-chain protecting groups (often benzyl-based) and the peptide-resin linkage require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for cleavage.[3][4][5]

The synthesis is a cyclical process, with each cycle adding a single amino acid to the growing peptide chain. A typical cycle consists of three key steps:

-

Deprotection: Removal of the Nα-Boc group to expose a free amine at the N-terminus of the peptide chain.[3]

-

Neutralization: Conversion of the resulting ammonium salt to a free amine, making it nucleophilic for the subsequent coupling reaction.[4]

-

Coupling: Formation of a new peptide bond by reacting the free amine with an activated Nα-Boc-protected amino acid.[3]

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the simultaneous cleavage of the peptide from the solid support and the removal of all side-chain protecting groups.[3]

Chemical Mechanisms: Protection and Deprotection

Boc Protection of an Amino Acid

The Boc group is introduced onto the α-amino group of an amino acid via nucleophilic acyl substitution. The amino acid is reacted with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The base deprotonates the amino group, enhancing its nucleophilicity to attack one of the carbonyl carbons of the Boc anhydride.[6][7]

Caption: Boc Protection Mechanism.

Acid-Catalyzed Boc Deprotection

The removal of the Boc group is achieved with a moderately strong acid, most commonly TFA. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to liberate the free amine.[8][9][10]

Caption: Boc Deprotection Mechanism.

Experimental Protocols

The following section provides a detailed, step-by-step protocol for manual Boc-SPPS.

Resin Preparation and Swelling

Proper swelling of the resin is crucial for ensuring the accessibility of reactive sites.[3]

-

Protocol:

-

Place the desired amount of resin (e.g., Merrifield for peptide acids, MBHA or BHA for peptide amides) in a reaction vessel.

-

Add a suitable solvent, typically dichloromethane (DCM) for polystyrene-based resins, to completely cover the resin.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

After swelling, drain the solvent by filtration.[3]

-

Nα-Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.

-

Protocol:

-

To the swollen resin, add a solution of 50% TFA in DCM.[3]

-

Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.[3]

-

Drain the solution and add a fresh 50% TFA/DCM solution.

-

Agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.[3]

-

If the sequence contains sensitive residues like Cys, Met, or Trp, add a scavenger such as 0.5% dithioethane (DTE) to the deprotection solution to prevent side reactions.[4][11]

-

Drain the TFA solution and wash the resin thoroughly with DCM and then isopropanol (IPA) to remove residual TFA.[3]

-

Neutralization

This step converts the N-terminal ammonium salt to a free amine.

-

Protocol:

-

Wash the deprotected peptide-resin with DCM.

-

Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin.

-

Agitate the mixture for 1-2 minutes.

-

Drain the neutralization solution.

-

Repeat the neutralization step one more time to ensure complete conversion to the free amine.[3]

-

Wash the resin with DCM and/or DMF to remove the excess base and its salt.

-

-

In Situ Neutralization: To save time and potentially improve coupling yields for difficult sequences, in situ neutralization can be performed, where neutralization occurs simultaneously with coupling.[1][4]

Amino Acid Coupling

In this step, the next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.

-

Protocol:

-

Dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU, HOBt) in DMF or a mixture of DCM/DMF.[3]

-

Add the solution to the neutralized peptide-resin.

-

Add 4-6 equivalents of a base, typically DIEA, to initiate the coupling reaction.[3]

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress using a qualitative test such as the Kaiser (ninhydrin) test. A negative Kaiser test indicates the completion of the coupling.[3]

-

Once the reaction is complete, drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Final Cleavage and Deprotection (HF Cleavage)

The final step involves cleaving the completed peptide from the solid support and removing the side-chain protecting groups. This is typically achieved using a strong acid like anhydrous hydrogen fluoride (HF). Extreme caution and specialized equipment are required for handling HF. [12][13]

-

Protocol:

-

Wash the final peptide-resin with DCM and dry it under vacuum.[3]

-

Place the dried peptide-resin in a specialized HF-resistant reaction vessel (e.g., made of Teflon and Kel-F).[12][14]

-

Add a scavenger cocktail to the resin. A common scavenger is anisole.[11]

-

Cool the reaction vessel in a dry ice/alcohol bath.

-

Carefully distill anhydrous HF into the reaction vessel.

-

Allow the reaction to proceed at 0°C for 1-2 hours with stirring.[3]

-

After the reaction is complete, carefully remove the HF by evaporation under a stream of nitrogen or under vacuum.[12]

-

Precipitate the crude peptide with cold diethyl ether, collect it by filtration or centrifugation, and wash it multiple times with cold ether to remove scavengers and cleaved protecting groups.[3]

-

Dry the precipitated peptide under vacuum.

-

Data Presentation: Boc vs. Fmoc Strategy Comparison

The choice between Boc and Fmoc chemistries is a critical decision in peptide synthesis, with implications for cost, purity, and suitability for specific sequences.

| Feature | Boc Strategy | Fmoc Strategy |

| α-Amino Protecting Group | tert-butyloxycarbonyl (acid-labile) | 9-fluorenylmethyloxycarbonyl (base-labile) |

| Deprotection Condition | Moderately strong acid (e.g., 50% TFA in DCM)[4] | Mild base (e.g., 20% piperidine in DMF) |

| Side-Chain Protecting Groups | Typically benzyl-based (strong acid-labile)[4] | Typically tert-butyl-based (acid-labile) |

| Final Cleavage Reagent | Strong acid (e.g., HF, TFMSA)[4] | Trifluoroacetic acid (TFA)[15] |

| Orthogonality | Not fully orthogonal; relies on graduated acid lability[4] | Fully orthogonal[4] |

| Cost of Protected Amino Acids | Generally lower[] | Generally higher, but prices are decreasing[17] |

| Crude Purity | May be lower due to harsher deprotection conditions[17] | Generally higher due to milder conditions[17][] |

| Suitability for Long/Hydrophobic Peptides | Often preferred as acidic deprotection can reduce aggregation[] | Can be challenging due to aggregation |

| Automation Friendliness | Less common due to corrosive reagents | Readily automated[15] |

Mandatory Visualizations

Boc-SPPS Workflow

Caption: A typical cycle of Boc solid-phase peptide synthesis.

Role in Drug Development

The Boc protecting group has been instrumental in the synthesis of numerous peptide-based drugs. Its utility in producing long or hydrophobic peptides makes it a valuable tool for creating complex therapeutic molecules. For example, the synthesis of gramicidin A, a peptide antibiotic containing multiple tryptophan residues, was significantly improved using Fmoc chemistry, but initial syntheses relied on Boc chemistry.[19] The development of HIV-1 protease inhibitors has also utilized Boc-SPPS.[1]

Furthermore, Boc-protected amino acids are crucial building blocks in the synthesis of peptidomimetics and other small molecule drugs, where precise control over amine reactivity is essential for constructing complex molecular architectures.[20] The ability to selectively deprotect and functionalize Boc-protected intermediates allows for their incorporation into a wide variety of molecular scaffolds, leading to the development of novel therapeutics.

Conclusion

The tert-butyloxycarbonyl protecting group, a foundational tool in peptide chemistry, continues to be a highly relevant and powerful strategy for the synthesis of peptides. Its straightforward application, coupled with its particular advantages in the synthesis of long and aggregation-prone sequences, ensures its enduring place in the repertoire of synthetic chemists. While Fmoc chemistry has gained widespread adoption due to its milder conditions and amenability to automation, a thorough understanding of Boc-SPPS is indispensable for any researcher, scientist, or drug development professional in the field. The ability to choose the most appropriate synthetic strategy based on the specific challenges presented by a target peptide is a hallmark of expertise in this domain. This guide provides the essential knowledge and practical protocols to effectively leverage the power of Boc chemistry in advancing peptide research and therapeutic development.

References

- 1. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. csbio.com [csbio.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. chempep.com [chempep.com]

- 12. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 19. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Practical Peptide Synthesis Workflow Using Amino-Li-Resin - PMC [pmc.ncbi.nlm.nih.gov]

The Triglycine Moiety in Peptide Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapeutics, particularly in oncology, is continually evolving, with antibody-drug conjugates (ADCs) representing a significant modality. The success of an ADC is critically dependent on each of its three components: the monoclonal antibody, the cytotoxic payload, and the linker that connects them. Among the various linker technologies, peptide linkers have garnered considerable attention for their controlled, conditional cleavage within the target cell. This guide provides a comprehensive technical overview of the triglycine (Gly-Gly-Gly) moiety, a seemingly simple yet highly effective component in the design of modern peptide linkers for ADCs.

Core Concepts: The Role of the Triglycine Linker

The primary function of a linker in an ADC is to ensure the stable attachment of the cytotoxic payload to the antibody during systemic circulation, while enabling its efficient release upon internalization into the target cancer cell. The triglycine linker is a type of cleavable peptide linker designed to be recognized and processed by lysosomal proteases.

Unlike more complex peptide sequences, the triglycine linker offers a unique combination of properties. Its simplicity and flexibility are key attributes. The glycine residues, lacking bulky side chains, allow for efficient enzymatic processing. A key advantage of the triglycine linker, such as the CX linker, is that it requires only a single peptide bond cleavage within the lysosome to liberate the cytotoxic payload.[1][2] This is in contrast to non-cleavable linkers which necessitate the complete proteolytic degradation of the antibody backbone to release the drug.[1][2]

Mechanism of Action: From Circulation to Cytotoxicity

The journey of a triglycine-linked ADC from administration to therapeutic effect involves a series of well-defined steps.

dot

Caption: General mechanism of action for a triglycine-linked ADC.

Upon intravenous administration, the ADC circulates in the bloodstream where the triglycine linker remains stable at physiological pH. When the ADC encounters a target cancer cell, the antibody component binds to its specific antigen on the cell surface. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome. The endosome then fuses with a lysosome, a cellular organelle containing a host of degradative enzymes and characterized by an acidic environment (pH ~4.5).

Within the lysosome, proteases cleave the triglycine peptide linker. This cleavage results in the release of a payload catabolite that bears a carboxylic acid group.[1][2] At the acidic pH of the lysosome, a significant portion of this carboxylic acid catabolite is uncharged, which allows it to readily diffuse across the lysosomal membrane into the cytosol.[1][2] Once in the cytosol, the cytotoxic payload can engage its intracellular target, such as microtubules, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[3]

An important characteristic of the triglycine linker's catabolite is its pH-dependent charge state. While uncharged in the acidic lysosome, upon potential efflux from the target cell into the extracellular environment (pH ~7.4), the carboxylic acid group becomes negatively charged.[1][2] This charge significantly limits its ability to penetrate the membranes of neighboring cells, thereby minimizing the "bystander effect."[1][2]

Quantitative Data Summary

The performance of ADCs with triglycine linkers has been evaluated in numerous preclinical studies. The following tables summarize key quantitative data, providing a comparative perspective against other linker technologies.

Table 1: In Vitro Cytotoxicity (IC50 Values) of Anti-EGFR and Anti-EpCAM ADCs

| Cell Line | Target Antigen | Linker | IC50 (pM) | Reference |

| HCC827 | EGFR | Triglycine (CX) | 150 | [2][4] |

| SMCC | 140 | [2][4] | ||

| HSC-2 | EGFR | Triglycine (CX) | 20 | [2][4] |

| SMCC | 100 | [2][4] | ||

| Ca9-22 | EGFR | Triglycine (CX) | 30 | [2][4] |

| SMCC | 400 | [2][4] | ||

| H1975 | EGFR | Triglycine (CX) | 40 | [2][4] |

| SMCC | 600 | [2][4] | ||

| COLO 205 | EpCAM | Triglycine (CX) | 120 | [2][4] |

| SMCC | 100 | [2][4] | ||

| LoVoDOX | EpCAM | Triglycine (CX) | 30 | [2][4] |

| SMCC | 3000 | [2][4] | ||

| Calu-3 | EpCAM | Triglycine (CX) | 20 | [2][4] |

| SMCC | 20 | [2][4] |

Lower IC50 values indicate higher cytotoxic potency.

As shown in Table 1, the triglycine (CX) linker demonstrated comparable or significantly greater in vitro cytotoxicity compared to the non-cleavable SMCC linker in several cancer cell lines, particularly in a multidrug-resistant line (LoVoDOX).[2][4]

Table 2: In Vivo Antitumor Efficacy in Xenograft Models

| Xenograft Model | Target Antigen | ADC Treatment | Dose (mg/kg) | Tumor Growth Inhibition (T/C%) | Complete/Partial Regressions | Reference |

| Calu-3 | EpCAM | anti-EpCAM-CX-DM1 | 2 | 2% | 5/6 CR, 1/6 PR | [2] |

| anti-EpCAM-SMCC-DM1 | 10 | 1% | 6/6 CR | [2] | ||

| FaDu | EGFR | anti-EGFR-CX-DM1 | 5 | 19% | 0/6 CR, 1/6 PR | [2] |

| anti-EGFR-SMCC-DM1 | 5 | 19% | 0/6 CR, 0/6 PR | [2] | ||

| HSC-2 | EGFR | anti-EGFR-CX-DM1 | 5 | 1% | 6/6 CR | [2] |

| anti-EGFR-SMCC-DM1 | 5 | 41% | 1/6 CR, 1/6 PR | [2] | ||

| H1975 | EGFR | anti-EGFR-CX-DM1 | 10 | 1% | 6/6 CR | [2] |

| anti-EGFR-SMCC-DM1 | 10 | 20% | 2/6 CR, 2/6 PR | [2] |

T/C% is the ratio of the mean tumor volume of the treated group to the control group. CR = Complete Regression, PR = Partial Regression.

The in vivo data highlights that the anti-EpCAM ADC with a triglycine linker (CX) achieved a similar therapeutic effect at a five-fold lower dose compared to the ADC with the SMCC linker in the Calu-3 model.[2] Furthermore, the anti-EGFR CX ADC demonstrated superior antitumor activity in the HSC-2 and H1975 xenograft models.[2]

Table 3: Pharmacokinetic Parameters in CD-1 Mice

| ADC | t1/2 (days) | Cmax (µg/mL) | AUC (day·µg/mL) | Reference |

| anti-EGFR-CX-[3H]DM1 | 9.9 | 240 | 1500 | [5] |

| anti-EGFR-SMCC-[3H]DM1 | 10.6 | 250 | 1600 | [5] |

Pharmacokinetic parameters were comparable between the triglycine (CX) and SMCC linked ADCs, indicating similar stability in circulation.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of triglycine linkers in ADCs.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Triglycine Linker

This protocol outlines the manual synthesis of a triglycine peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Wang resin for a C-terminal carboxylic acid.

dot

Caption: Workflow for the solid-phase synthesis of a triglycine peptide.

Materials:

-

Wang resin

-

Fmoc-Gly-OH

-

N,N'-Diisopropylethylamine (DIPEA)

-

(2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Diethyl ether (cold)

-

Fritted reaction vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Wang resin in DMF in a fritted reaction vessel for at least 30 minutes with agitation.[6]

-

First Glycine Coupling:

-

In a separate vial, dissolve Fmoc-Gly-OH (3-5 eq) and HBTU (3-5 eq) in DMF.

-

Add DIPEA (6-10 eq) to activate the amino acid.

-

Immediately add the activated amino acid solution to the swollen resin and agitate for 1-2 hours.

-

Drain the coupling solution and wash the resin with DMF.[6]

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.

-

Drain and repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF and DCM.[6]

-

-

Second and Third Glycine Coupling: Repeat steps 2 and 3 for the second and third glycine residues.

-

Final Fmoc Deprotection: Repeat step 3.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the resin and react for 2-3 hours.

-

Filter the resin and collect the filtrate.[6]

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Dry the crude peptide and purify by reverse-phase HPLC.[6]

-

Protocol 2: In Vitro Enzymatic Cleavage Assay

This protocol describes a general method to quantify the release of a payload from a peptide linker-drug conjugate using a purified lysosomal enzyme like Cathepsin B.

Materials:

-

Peptide linker-drug conjugate substrate

-

Recombinant human Cathepsin B

-

Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)

-

Quenching Solution (e.g., Acetonitrile with an internal standard)

-

HPLC system with a C18 column

Procedure:

-

Enzyme Activation: Activate Cathepsin B according to the manufacturer's instructions.

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer and the peptide linker-drug conjugate substrate at a final concentration of 10 µM.[7]

-

Initiate Reaction: Add activated Cathepsin B to a final concentration of 100 nM.[7]

-

Incubation and Sampling: Incubate at 37°C. At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot and immediately add it to the quenching solution.[7]

-

Sample Preparation: Centrifuge the quenched samples to precipitate the enzyme.[7]

-

HPLC Analysis: Analyze the supernatant by HPLC to separate and quantify the released payload and the intact substrate.[7]

-

Data Analysis: Calculate the percentage of payload released at each time point to determine the rate of cleavage.[7]

Protocol 3: HPLC-Based Analysis of ADC Stability (DAR Determination)

This protocol outlines the use of Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR) of an ADC.

Materials:

-

ADC sample

-

HIC Mobile Phase A (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7)

-

HIC Mobile Phase B (e.g., 20 mM sodium phosphate, pH 7)

-

HIC HPLC column

Procedure:

-

Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.[1]

-

HPLC Method:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the ADC sample.

-

Elute the ADC species using a gradient of increasing Mobile Phase B.

-

Monitor the elution profile at 280 nm.[1]

-

-

Data Analysis:

-

Integrate the peak areas corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).

-

Calculate the weighted average DAR using the relative peak areas.[1]

-

Signaling Pathways and Logical Relationships

The ultimate therapeutic effect of an ADC is the induction of apoptosis in the target cancer cell. The released cytotoxic payload, such as a maytansinoid (e.g., DM1), disrupts microtubule dynamics, leading to cell cycle arrest and the activation of apoptotic signaling cascades.

dot

References

- 1. benchchem.com [benchchem.com]

- 2. ptacts.uspto.gov [ptacts.uspto.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. A New Triglycyl Peptide Linker for Antibody-Drug Conjugates (ADCs) with Improved Targeted Killing of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

The Strategic Utility of Boc-Gly-Gly-Gly-OH in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the design and synthesis of complex therapeutic molecules with high specificity and efficacy are paramount. Peptide building blocks play a crucial role in this endeavor, offering modularity and biocompatibility. Among these, Boc-Gly-Gly-Gly-OH , an N-terminally protected tripeptide of glycine, has emerged as a versatile and valuable tool. Its simple, flexible, and hydrophilic nature makes it an attractive component for a variety of applications, ranging from linkers in antibody-drug conjugates (ADCs) to spacers in complex bioconjugates. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during synthesis and allows for controlled deprotection under acidic conditions, facilitating stepwise peptide elongation.[1] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound as a building block in medicinal chemistry, with a focus on quantitative data and detailed experimental protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and drug design.

| Property | Value |

| Synonyms | N-Boc-Glycylglycylglycine, Boc-(Gly)3-OH |

| CAS Number | 28320-73-2 |

| Molecular Formula | C₁₁H₁₉N₃O₆ |

| Molecular Weight | 289.29 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 150 - 153 °C |

| Purity (HPLC) | ≥ 97% |

| Storage Conditions | 0 - 8 °C |

Synthesis of this compound

The synthesis of this compound can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS) methods. SPPS is often preferred for its efficiency and ease of purification.[2]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of Triglycine

This protocol outlines the manual synthesis of H-Gly-Gly-Gly-OH on a Wang resin, which can be subsequently protected with a Boc group in solution if required, or the synthesis can be started with Boc-Gly-OH.

Materials:

-

Wang resin

-

Fmoc-Gly-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Wang resin in DMF for 30 minutes in a fritted reaction vessel.[2]

-

First Glycine Coupling:

-

In a separate vessel, pre-activate Fmoc-Gly-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF.

-

Add the activated amino acid solution to the swollen resin and agitate for 2 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin and agitate for 10 minutes.

-

Drain and repeat the piperidine treatment for another 10 minutes.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Second Glycine Coupling: Repeat step 2.

-

Fmoc Deprotection: Repeat step 3.

-

Third Glycine Coupling: Repeat step 2.

-

Final Fmoc Deprotection: Repeat step 3.

-

Cleavage from Resin:

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours.[2]

-

Filter the resin and collect the filtrate.

-

-

Purification:

-

Precipitate the crude triglycine by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

-

Lyophilize the pure fractions to obtain H-Gly-Gly-Gly-OH as a white powder.

-

-

Boc Protection (Solution Phase):

-

Dissolve the purified H-Gly-Gly-Gly-OH in a suitable solvent system (e.g., 10% aqueous sodium carbonate and THF).

-

Add Di-tert-butyl dicarbonate ((Boc)₂O) dropwise and stir for several hours.

-

Acidify the reaction mixture and extract the this compound with an organic solvent (e.g., ethyl acetate).

-

Wash, dry, and concentrate the organic layer to obtain the final product.

-

Application as a Linker in Antibody-Drug Conjugates (ADCs)

A significant application of the triglycine motif is as a linker in ADCs. These targeted therapies utilize a monoclonal antibody to deliver a potent cytotoxic payload to cancer cells. The linker's properties are critical for the ADC's stability and efficacy.

A study by Singh et al. (2016) introduced a novel triglycyl peptide linker (CX) for ADCs, demonstrating its advantages over a non-cleavable SMCC linker.[1][3][4][5]

Mechanism of Action in ADCs

The proposed mechanism for an ADC with a triglycyl linker involves several steps:

-

Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized via endocytosis.

-

Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.

-

Enzymatic Cleavage: Within the acidic environment of the lysosome, proteases such as cathepsins cleave the triglycyl peptide linker.

-

Payload Release: Cleavage of the linker releases the cytotoxic payload into the cytosol, where it can exert its cell-killing effect.

References

- 1. ptacts.uspto.gov [ptacts.uspto.gov]

- 2. benchchem.com [benchchem.com]

- 3. A New Triglycyl Peptide Linker for Antibody-Drug Conjugates (ADCs) with Improved Targeted Killing of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. [PDF] A New Triglycyl Peptide Linker for Antibody–Drug Conjugates (ADCs) with Improved Targeted Killing of Cancer Cells | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Physicochemical Characteristics of N-Boc-glycyl-glycyl-glycine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Boc-glycyl-glycyl-glycine (Boc-Gly-Gly-Gly-OH), a protected tripeptide essential in peptide synthesis and various research applications. The document details its fundamental characteristics, outlines experimental protocols for its synthesis and analysis, and presents logical workflows for its preparation and characterization.

Core Physicochemical Properties

N-Boc-glycyl-glycyl-glycine is a derivative of the tripeptide triglycine, where the N-terminus is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is crucial in peptide synthesis as it prevents unwanted side reactions at the N-terminal amino group while allowing for controlled, stepwise elongation of the peptide chain.[1] The Boc group is favored for its stability under various conditions and its straightforward removal using mild acids.

General Properties

The fundamental physicochemical data for N-Boc-glycyl-glycyl-glycine are summarized in the table below. This information is critical for handling, storage, and application of the compound in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 28320-73-2 | [1][2] |

| Molecular Formula | C₁₁H₁₉N₃O₆ | [1][2] |

| Molecular Weight | 289.29 g/mol | [1][2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 150 - 153 °C | [1] |

| Storage Conditions | Store at 0 - 8 °C | [1] |

Computed and Structural Properties

Computational models provide further insight into the molecule's behavior in different chemical environments. These properties, derived from its structure, are valuable for predicting solubility, membrane permeability, and potential intermolecular interactions.

| Property | Value | Reference |

| IUPAC Name | 2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]acetic acid | [2] |

| XLogP3-AA | -0.8 | [2] |

| Hydrogen Bond Donor Count | 4 | [2] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

| Rotatable Bond Count | 9 | [2] |

| Polar Surface Area | 134 Ų | [2] |

Experimental Protocols

Detailed methodologies are essential for the synthesis and characterization of N-Boc-glycyl-glycyl-glycine, ensuring reproducibility and high purity of the final product.

Synthesis of N-Boc-glycyl-glycyl-glycine

The synthesis of N-Boc-glycyl-glycyl-glycine is typically achieved through the protection of the N-terminal amino group of the parent tripeptide, glycyl-glycyl-glycine, using di-tert-butyl dicarbonate ((Boc)₂O) under alkaline conditions. The following protocol is a representative method for this transformation.

Materials:

-

Glycyl-glycyl-glycine (H-Gly-Gly-Gly-OH)

-